An In-Depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-(Bromoacetyl)thiophene-2-carbonitrile (CAS No: 496879-84-6), a pivotal heterocyclic building block in contemporary drug discovery and development. With a focus on its role as a versatile intermediate, this document delves into the mechanistic aspects of its reactivity, particularly as an α-haloketone, and its utility in the synthesis of targeted therapeutics, including kinase inhibitors. Detailed experimental protocols for its synthesis and characterization, alongside crucial safety information, are presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization.
Introduction: The Significance of the Thiophene Scaffold in Drug Discovery
The thiophene ring system is a privileged scaffold in medicinal chemistry, valued for its unique electronic and structural characteristics that facilitate interactions with a diverse array of biological targets.[1] As a bioisostere of the benzene ring, the thiophene moiety can enhance pharmacological activity, modulate pharmacokinetic properties, and mitigate off-target effects. The incorporation of reactive functional groups onto the thiophene core generates versatile intermediates that are instrumental in the construction of complex molecular architectures for novel drug candidates.
5-(Bromoacetyl)thiophene-2-carbonitrile has emerged as a particularly valuable intermediate due to the presence of two key reactive sites: the electrophilic carbon of the bromoacetyl group and the electron-withdrawing nitrile group, which influences the reactivity of the thiophene ring.[2][3] This guide will explore the chemical intricacies of this compound and its strategic application in the synthesis of bioactive molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-(Bromoacetyl)thiophene-2-carbonitrile is fundamental to its application in organic synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Reference(s) |
| CAS Number | 496879-84-6 | [4] |
| Molecular Formula | C₇H₄BrNOS | [4] |
| Molecular Weight | 230.08 g/mol | [4] |
| IUPAC Name | 5-(2-bromoacetyl)thiophene-2-carbonitrile | [4] |
| Appearance | Off-white to light yellow solid | |
| Boiling Point | 350.7 °C at 760 mmHg | |
| Density | 1.72 g/cm³ | |
| Flash Point | 165.9 °C | |
| Solubility | Moderately soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage at 2-8°C.[3] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet in the downfield region would correspond to the two protons of the bromoacetyl methylene group.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the thiophene ring, the nitrile group, the carbonyl group, and the methylene group of the bromoacetyl moiety. The electron-withdrawing nature of the nitrile and bromoacetyl groups would influence the chemical shifts of the thiophene ring carbons.
-
FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-Br stretching.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
Synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile: A Two-Step Approach
The synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile is typically achieved through a two-step process starting from 2-thiophenecarbonitrile. This involves an initial Friedel-Crafts acylation followed by an α-bromination of the resulting ketone.
Caption: Synthetic pathway to 5-(Bromoacetyl)thiophene-2-carbonitrile.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of 2-Thiophenecarbonitrile
This reaction introduces the acetyl group at the 5-position of the thiophene ring, which is activated towards electrophilic substitution. The choice of Lewis acid is critical to avoid polymerization of the thiophene ring.[5]
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Materials: 2-Thiophenecarbonitrile, Acetyl chloride (or acetic anhydride), Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), Dry solvent (e.g., dichloromethane, carbon disulfide).
-
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-thiophenecarbonitrile in the dry solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid to the stirred solution, maintaining the temperature at 0 °C.
-
Add acetyl chloride dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture onto crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-acetylthiophene-2-carbonitrile, which can be purified by recrystallization or column chromatography.
-
Step 2: α-Bromination of 5-Acetylthiophene-2-carbonitrile
The acetyl group is then brominated at the α-position to yield the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often with a radical initiator.[6][7]
-
Materials: 5-Acetylthiophene-2-carbonitrile, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or benzoyl peroxide), Solvent (e.g., carbon tetrachloride, chloroform).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-acetylthiophene-2-carbonitrile in the solvent.
-
Add NBS and a catalytic amount of the radical initiator to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-(bromoacetyl)thiophene-2-carbonitrile.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Chemical Reactivity: The Role of the α-Bromo Ketone
The chemical reactivity of 5-(bromoacetyl)thiophene-2-carbonitrile is dominated by the α-bromo ketone functionality. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack.
Caption: General workflow for the synthesis of kinase inhibitors.
Safety and Handling
5-(Bromoacetyl)thiophene-2-carbonitrile is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Conclusion
5-(Bromoacetyl)thiophene-2-carbonitrile stands out as a highly versatile and valuable intermediate in the field of medicinal chemistry. Its well-defined reactivity, centered on the α-bromo ketone functionality, provides a reliable platform for the synthesis of a diverse range of heterocyclic compounds. Its demonstrated utility in the construction of potent kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, along with essential safety information, to facilitate its effective and responsible use in research and drug development endeavors.
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